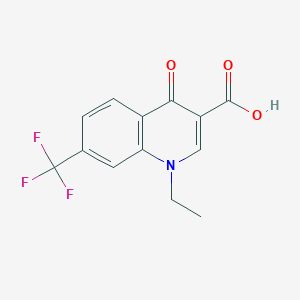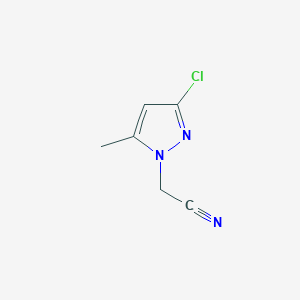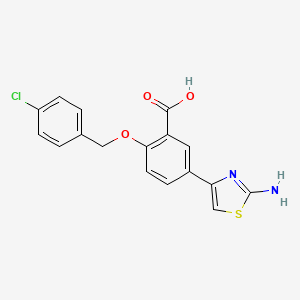
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial activity. The trifluoromethyl group at the 7-position enhances the lipophilicity of the molecule, making it more effective in penetrating bacterial cell walls .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate. The initial uncyclized product is then heated in diphenylether at 260°C to yield the desired quinoline derivative . The compound can be further functionalized by reacting with amino acids and alkylating agents like ethyl iodide, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine: Potential use in developing new antibacterial drugs to combat resistant bacterial strains.
Industry: Used in the synthesis of other quinolone derivatives with various industrial applications.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The trifluoromethyl group enhances the binding affinity to these enzymes, leading to effective bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Norfloxacin
- Enoxacin
- Ciprofloxacin
- Tosufloxacin
Uniqueness
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its trifluoromethyl group, which enhances lipophilicity and antibacterial activity. This makes it more effective against certain resistant bacterial strains compared to other quinolones .
Propiedades
Fórmula molecular |
C13H10F3NO3 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
1-ethyl-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-2-17-6-9(12(19)20)11(18)8-4-3-7(5-10(8)17)13(14,15)16/h3-6H,2H2,1H3,(H,19,20) |
Clave InChI |
BZUPVJUPNAZPNX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)

![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)

![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)




